Sulfamethizole

概要

説明

スルファメチゾールは、様々な細菌感染症の治療に使用されるスルホンアミド系の抗生物質です。特に尿路感染症に効果があります。 スルファメチゾールは、細菌のフォール酸合成に不可欠な酵素ジヒドロプテロ酸合成酵素の阻害によって作用します .

2. 製法

合成経路および反応条件: スルファメチゾールは、複数段階のプロセスを経て合成できます。合成は一般的に、制御された条件下で4-アミノベンゼンスルホンアミドと5-メチル-1,3,4-チアゾール-2-スルホニルクロリドを反応させることから始まります。 反応は通常、水酸化ナトリウムなどの塩基の存在下で行われ、目的の生成物の形成が促進されます .

工業的生産方法: 工業的な設定では、スルファメチゾールの生産は、反応物を最適化された条件下で混合して、収率と純度を最大化する大型の化学反応器で行われます。 このプロセスには、混合、加熱、結晶化またはその他の分離技術による精製などのステップが含まれます .

3. 化学反応解析

反応の種類: スルファメチゾールは、以下を含む様々な化学反応を起こします。

酸化: スルファメチゾールは酸化されてスルホキシドとスルホンを形成します。

還元: この化合物は、対応するアミン誘導体に還元されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

置換: 様々な置換スルホンアミド.

4. 科学研究の用途

スルファメチゾールは、科学研究で幅広い用途があります。

化学: スルホンアミド化学と反応機構の研究におけるモデル化合物として使用されます。

生物学: 細菌耐性と酵素阻害の研究に使用されます。

医学: 細菌感染症の治療における有効性と併用療法における役割が調査されています。

準備方法

Synthetic Routes and Reaction Conditions: Sulfamethizole can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or other separation techniques .

化学反応の分析

Types of Reactions: Sulfamethizole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Sulfamethizole has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

Biology: Employed in studies of bacterial resistance and enzyme inhibition.

Medicine: Investigated for its efficacy in treating bacterial infections and its role in combination therapies.

Industry: Used in the development of new antibacterial agents and in quality control processes for pharmaceuticals

作用機序

スルファメチゾールは、細菌の酵素ジヒドロプテロ酸合成酵素を競合的に阻害することにより効果を発揮します。この酵素は、細菌の成長と複製に必要なフォール酸の合成に不可欠です。 この酵素を阻害することにより、スルファメチゾールは細菌がフォール酸を合成するのを防ぎ、最終的には細菌を死滅させます .

類似の化合物:

- スルファメトキサゾール

- スルファジアジン

- スルファピリジン

比較: スルファメチゾールは、チアゾール環を含む独特の構造を持つため、スルホンアミドの中でユニークです。 この構造は、スルファメトキサゾールやスルファジアジンなどの他のスルホンアミドと比較して、半減期が短く、代謝経路が異なるなどの独特の薬物動態特性を与えています .

独自性:

- スルファメチゾール: 半減期が短く、尿路感染症に特異的な活性があります。

- スルファメトキサゾール: 半減期が長く、トリメトプリムとの併用でよく使用されます。

- スルファジアジン: トキソプラズマ症など、より幅広い感染症に効果があります .

類似化合物との比較

- Sulfamethoxazole

- Sulfadiazine

- Sulfapyridine

Comparison: Sulfamethizole is unique among sulfonamides due to its specific structure, which includes a thiadiazole ring. This structure imparts distinct pharmacokinetic properties, such as a shorter half-life and different metabolic pathways compared to other sulfonamides like sulfamethoxazole and sulfadiazine .

Uniqueness:

- This compound: Shorter half-life, specific activity against urinary tract infections.

- Sulfamethoxazole: Longer half-life, often used in combination with trimethoprim.

- Sulfadiazine: Effective against a broader range of infections, including toxoplasmosis .

生物活性

Sulfamethizole is a sulfonamide antibiotic that exhibits bacteriostatic properties by inhibiting bacterial folate synthesis. This compound, like other sulfonamides, mimics para-aminobenzoic acid (PABA), a substrate necessary for the production of folic acid in bacteria. The inhibition of dihydropteroate synthase, an enzyme crucial for converting PABA to dihydrofolic acid, leads to a blockade in the synthesis of tetrahydrofolate, subsequently affecting bacterial DNA synthesis and growth.

The primary mechanism of action for this compound involves competitive inhibition of dihydropteroate synthase. This inhibition prevents the conversion of PABA into dihydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria. The bacteriostatic effect arises from the inability of bacteria to synthesize purines and DNA, thereby inhibiting their growth and replication .

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with a bioavailability ranging from 85% to 90%. The pharmacokinetic profile indicates that peak plasma concentrations are typically reached within 1-2 hours after ingestion. The drug is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6-12 hours depending on individual metabolic rates .

Biological Activity and Efficacy

This compound has demonstrated efficacy against a range of gram-positive and gram-negative bacteria. Its activity spectrum includes:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial strains. For instance, MIC values for E. coli can range from 0.5 to 4 µg/mL depending on resistance patterns .

Case Studies and Research Findings

Recent studies have focused on the biological toxicity of this compound in aquatic ecosystems. A notable study investigated its impact on zebrafish, revealing significant alterations in antioxidant enzyme activities and immune responses:

- Antioxidant Enzyme Activity :

-

Immune Response :

- The expression levels of immune-related genes such as IL-1β and TNF-α increased with prolonged exposure to this compound, suggesting an inflammatory response triggered by the compound.

| Exposure Time | SOD Activity (%) | GSH-Px Activity (%) | MDA Levels (%) | IL-1β Expression |

|---|---|---|---|---|

| Control | 100 | 100 | 100 | Baseline |

| T6 | 80 | 85 | 110 | Increased |

| T12 | 70 | 75 | 125 | Increased |

| T24 | 60 | 65 | 150 | Significantly Increased |

特性

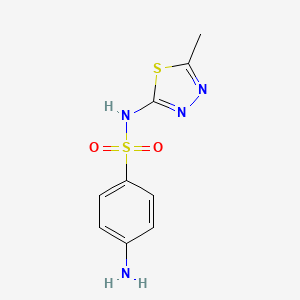

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023615 | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethizole is a white powder. (NTP, 1992), Solid | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L | |

| Record name | SID856011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfamethizole is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal para-aminobenzoic acid (PABA) substrate is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Colorless crystal | |

CAS No. |

144-82-1 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethizole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W8454H16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (NTP, 1992), 210 °C, 208 °C | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfamethizole?

A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts the production of tetrahydrofolic acid, a coenzyme essential for the synthesis of purines and pyrimidines, ultimately inhibiting bacterial DNA synthesis and growth. []

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2:

- Spectroscopic data: Studies have utilized various techniques to characterize this compound, including Infrared (IR) spectroscopy, X-ray diffraction (XRD), and Differential Scanning Calorimetry (DSC). [, ] These techniques have been particularly helpful in identifying different polymorphic forms and hydrates of this compound.

Q3: How does the material compatibility of this compound affect its formulation and stability?

A3: this compound's compatibility with excipients like polyvinylpyrrolidone (PVP) and milk proteins has been studied to improve its dissolution rate and bioavailability. [, ] Studies demonstrated enhanced dissolution rates for this compound-PVP coprecipitates with a higher PVP proportion. []

Q4: What factors influence the stability of this compound in various formulations?

A4: The stability of this compound is influenced by factors like pH and the presence of excipients. Research showed that this compound exhibited variable release rates from ethylcellulose-polylactic acid microcapsules based on the quantity of polylactic acid. [] Notably, pH variations had minimal impact on this compound's release rate. []

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: this compound is well-absorbed after oral administration. It undergoes acetylation in the liver and is primarily excreted in the urine, with a fraction being eliminated as unchanged drug. Studies in Korean populations found the overall removal rate (k) to be 0.572 hr-1, with acetylation rate constant (k2) at 0.222 hr-1 and unchanged drug excretion rate constant (k3) at 0.350 hr-1. [] Approximately 67.7% of the dose is excreted unchanged in urine. []

Q6: What factors influence the pharmacokinetics of this compound?

A6: The pharmacokinetics of this compound can be affected by co-administration of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and bucolome. [, , , , , ] These interactions can alter this compound's plasma levels and renal clearance, potentially leading to increased half-life and prolonged drug persistence in the body.

Q7: Has this compound's efficacy been evaluated in in vitro and in vivo models of urinary tract infections (UTIs)?

A7: Yes, this compound has shown efficacy against various Escherichia coli strains in an ascending UTI mouse model. [] Interestingly, its efficacy in vivo was observed even against some strains exhibiting in vitro resistance, highlighting the complexity of the relationship between in vitro susceptibility and in vivo outcomes. []

Q8: What are the known mechanisms of resistance to this compound?

A8: One primary mechanism of this compound resistance involves mutations in the folP gene, which encodes DHPS, reducing its binding affinity for this compound. [] Additionally, bacteria can acquire resistance genes, like sul genes, which encode alternative, drug-insensitive DHPS enzymes. []

Q9: Is there evidence of cross-resistance between this compound and other antibiotics?

A9: Cross-resistance between this compound and other sulfonamide antibiotics can occur due to shared mechanisms of action and resistance determinants. Furthermore, the presence of multidrug efflux pumps in bacteria can contribute to cross-resistance by simultaneously expelling different classes of antibiotics.

Q10: What strategies have been explored to improve this compound delivery and targeting?

A10: Research has investigated formulations like this compound-PVP coprecipitates and ethylcellulose-polylactic acid microcapsules to enhance drug dissolution and achieve sustained release profiles. [, ] These strategies aim to improve this compound's bioavailability and potentially enhance its therapeutic efficacy while minimizing dosing frequency.

Q11: How do different formulation strategies affect the dissolution and solubility of this compound?

A11: Studies have demonstrated the impact of formulation on this compound's dissolution characteristics. For instance, this compound-PVP coprecipitates exhibited enhanced dissolution rates with a higher proportion of PVP. [] This improved dissolution is crucial for enhancing drug absorption and achieving therapeutic drug levels in the body.

Q12: What research tools and resources have been instrumental in advancing our understanding of this compound?

A13: Advances in analytical techniques such as high-performance liquid chromatography (HPLC), coupled with spectroscopic methods like mass spectrometry (MS), have been crucial for studying this compound's pharmacokinetics and metabolism. [] Additionally, computational tools, including molecular modeling and docking studies, provide insights into drug-target interactions and aid in designing novel drug delivery systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。